(5-(Hydroxymethyl)pyridin-3-yl)boronic acid
Overview
Description
The compound (5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a derivative of pyridine boronic acid, which is a class of compounds known for their utility in various chemical reactions, particularly in Suzuki cross-coupling to create diverse pyridine libraries. These compounds are characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is a heterocyclic aromatic organic compound. The hydroxymethyl group at the 5-position of the pyridine ring adds to the reactivity and potential applications of this compound in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of halopyridinylboronic acids and esters, which are closely related to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, involves a regioselective halogen-metal exchange using n-butyllithium or a regioselective ortho-lithiation using lithium diisopropylamide, followed by quenching with triisopropylborate starting from appropriate mono or dihalopyridines . These methods ensure the formation of a single regioisomeric boronic acid or ester product, which is crucial for the purity and yield of the desired compound.
Molecular Structure Analysis
While the specific molecular structure analysis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid is not detailed in the provided papers, related compounds have been characterized using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, and MS . The structure of these compounds can be confirmed by X-ray diffraction, and computational methods like Density Functional Theory (DFT) can be used to analyze the molecular structure, electrostatic potential, and frontier molecular orbitals .
Chemical Reactions Analysis
Compounds similar to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid have been found to undergo Pd-catalyzed coupling with a range of aryl halides, which is a cornerstone reaction in the formation of carbon-carbon bonds in organic synthesis . Additionally, boric acid derivatives have been used as catalysts for the esterification of alpha-hydroxycarboxylic acids, suggesting that (5-(Hydroxymethyl)pyridin-3-yl)boronic acid could potentially serve as a catalyst or reagent in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by the substituents on the boron and the aromatic ring. For instance, the electron-withdrawing ability of the boron atom can be affected by adjacent groups, which in turn can alter the compound's reactivity and stability . The presence of a hydroxymethyl group in (5-(Hydroxymethyl)pyridin-3-yl)boronic acid would likely increase its solubility in polar solvents and could also affect its reactivity in chemical transformations. The synthesis process and reaction conditions, such as temperature, reaction time, molar ratios, and pH, can significantly impact the yield and purity of the final product .
Scientific Research Applications
Synthesis and Coupling in Organic Chemistry
(5-(Hydroxymethyl)pyridin-3-yl)boronic acid plays a significant role in the synthesis of various organic compounds. Bouillon et al. (2003) and Bouillon et al. (2002) explored the synthesis of halopyridinylboronic acids and esters, including compounds like (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, as partners for Suzuki cross-coupling reactions. These reactions are pivotal in creating diverse libraries of pyridines, which are essential in many areas of organic chemistry (Bouillon et al., 2003) (Bouillon et al., 2002).
Photophysical Properties in Chemical Compounds
The study of photophysical properties of chemical compounds involving boronic acids, including (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, has been documented. Khan et al. (2010) investigated how the substitution of pyridine groups in boron-dipyrromethenes (BODIPYs) affects their spectral and electrochemical properties. This research is crucial for developing advanced materials with specific optical and electronic features (Khan et al., 2010).
Applications in Organic Light-Emitting Devices (OLEDs)
The use of pyridine-boron complexes, which include derivatives of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, has been explored in the development of organic light-emitting devices (OLEDs). Zhang et al. (2006) synthesized mixed phenol-pyridine derivatives of boron and demonstrated their potential in fabricating electroluminescent devices displaying bright blue luminescence, indicating their significance in the field of OLED technology (Zhang et al., 2006).
Surfactant and Self-Assembly Properties
Research by Roy et al. (2023) on boronic acid-based amphiphiles, which include (5-(Hydroxymethyl)pyridin-3-yl)boronic acid derivatives, reveals their potential as green surfactant materials. These compounds exhibit unique interfacial and aggregation behaviors, highlighting their applicability in pharmaceutical industries as potential drug carriers (Roy et al., 2023).
properties
IUPAC Name |
[5-(hydroxymethyl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFSPSWVQWMKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621177 | |
Record name | [5-(Hydroxymethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Hydroxymethyl)pyridin-3-yl)boronic acid | |
CAS RN |
908369-20-0 | |
Record name | [5-(Hydroxymethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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